Product packaging for Fmoc-Ala-Ala-Asn(Trt)-OH(Cat. No.:)

Fmoc-Ala-Ala-Asn(Trt)-OH

Cat. No.: B12302831
M. Wt: 738.8 g/mol
InChI Key: PMEYZYXHXRXGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Protected Peptides as Synthetic Building Blocks

In the realm of chemical biology, protected peptides are indispensable tools for the synthesis of complex biomolecules. nih.gov These peptides, which are fragments of proteins, have their reactive functional groups temporarily masked by protecting groups. This strategy is crucial for controlling the sequence of amino acid assembly during peptide synthesis, preventing unwanted side reactions and polymerization. altabioscience.com The use of protected peptides allows for the construction of larger, more complex protein structures and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.gov These synthetic building blocks are fundamental in creating novel enzymes, therapeutic agents, and various biomaterials. nih.govlgcstandards.com Protected peptide fragments are particularly valuable in fragment condensation approaches for assembling large peptide sequences. acs.org

Significance of the Fmoc Strategy in Peptide Synthesis Methodologies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). lgcstandards.comresearchgate.net The Fmoc strategy, developed in the late 1970s, offers a milder and more versatile alternative to the older tert-butyloxycarbonyl (Boc) method. altabioscience.comlgcstandards.com The key advantage of the Fmoc protecting group is its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This gentle deprotection step minimizes side reactions and is compatible with a wide range of sensitive amino acid modifications, such as glycosylation and phosphorylation. nih.gov The orthogonality of the Fmoc/tBu (tert-butyl) strategy, where the N-terminal Fmoc group is base-labile and side-chain protecting groups are acid-labile, allows for selective deprotection and efficient synthesis of complex peptides. acs.org This has made Fmoc chemistry highly suitable for automated peptide synthesizers, contributing to its widespread adoption in both academic and industrial research. altabioscience.comamericanpeptidesociety.org

Structural Elucidation and Stereochemical Considerations within Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH

The structure of Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH is defined by several key features: the N-terminal Fmoc group, a tripeptide core of DL-Alanine, DL-Alanine, and DL-Asparagine, and trityl (Trt) protecting groups on the asparagine side chain. The "DL" designation indicates that each amino acid is a racemic mixture of its D and L enantiomers. While proteins in nature are almost exclusively composed of L-amino acids, the inclusion of D-amino acids can confer unique properties, such as increased resistance to proteolytic degradation. nih.gov However, the stereochemistry of peptides containing D-amino acids can be challenging to characterize as diastereomers have identical masses, making them difficult to distinguish by mass spectrometry alone. nih.gov

The asparagine side chain's primary amide is protected by two trityl (Trt) groups. This protection is essential to prevent side reactions during peptide synthesis. peptide.com The trityl group is an acid-labile protecting group, meaning it is stable under the basic conditions used for Fmoc removal but can be cleaved with an acid like trifluoroacetic acid (TFA). peptide.comnih.gov The use of Trt on asparagine also improves the solubility of the Fmoc-amino acid derivative in organic solvents used during synthesis. peptide.com

Properties of Protecting Groups in Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH

Protecting Group Protected Functionality Cleavage Condition Key Feature
Fmoc α-amino group of the N-terminal amino acid Base-labile (e.g., Piperidine) Enables orthogonal synthesis strategy.

Overview of the Tripeptide's Utility in Academic and Applied Research

While specific research applications for Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH are not widely documented, its constituent parts suggest its utility in several research areas. Tripeptides, in general, are of significant interest in drug discovery and development due to their cost-effectiveness and potential for oral administration. nih.gov They have been investigated for a range of bioactivities, including antioxidant properties. jst.go.jp The presence of D-amino acids in this particular tripeptide could make it a useful building block for creating peptides with enhanced stability against enzymatic degradation, a desirable trait for therapeutic peptides. nih.gov Furthermore, the specific sequence of alanine (B10760859) and asparagine may be designed to mimic or disrupt particular protein-protein interactions. The fully protected nature of this tripeptide allows for its use as a fragment in the synthesis of larger, more complex peptide architectures. acs.org Recent research has also highlighted the ability of simple tripeptides to protect sensitive proteins from environmental stress, opening up new avenues for their application in biomolecular stabilization. news-medical.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H42N4O7 B12302831 Fmoc-Ala-Ala-Asn(Trt)-OH

Properties

IUPAC Name

2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEYZYXHXRXGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of Fmoc Dl Ala Dl Ala Dl Asn Trt Trt Oh

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) Applied to Racemic Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. nih.govspringernature.comnih.gov The Fmoc/tBu strategy is a widely adopted approach within SPPS. nih.gov When dealing with racemic amino acids, such as DL-Alanine and DL-Asparagine, specific considerations and optimizations are necessary to ensure successful synthesis. The synthesis of peptides containing racemic mixtures can be valuable in various research contexts, including the study of protein structure and function, and the development of therapeutic agents. researchgate.net

Selection and Derivatization of DL-Alanine and DL-Asparagine for SPPS

The initial step in SPPS involves the selection of appropriately protected amino acid derivatives. For the synthesis of the target compound, Fmoc-DL-Ala-OH and Fmoc-DL-Asn(Trt)-OH are the required building blocks.

Fmoc-DL-Ala-OH : This derivative is synthesized by protecting the amino group of DL-alanine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. medchemexpress.com This can be achieved by reacting DL-alanine with N-(9-fluorenylmethoxycarbonyloxy)succinimide in the presence of a base like sodium carbonate. chemicalbook.com The Fmoc group is crucial for preventing unwanted reactions at the N-terminus during peptide chain elongation. youtube.com

Fmoc-DL-Asn(Trt)-OH : The side chain of asparagine contains a primary amide that can undergo undesirable side reactions, such as dehydration to a nitrile, during the activation step of peptide coupling, particularly when using carbodiimide (B86325) reagents. peptide.compeptide.compeptide.com To prevent this, the amide nitrogen is protected with a trityl (Trt) group. peptide.compeptide.com The Trt group offers the additional advantage of improving the solubility of the Fmoc-amino acid derivative in common SPPS solvents like dimethylformamide (DMF). peptide.compeptide.com Fmoc-D-Asn(Trt)-OH is a commercially available reagent for peptide synthesis. anaspec.comanaspec.comsigmaaldrich.com

PropertyFmoc-DL-Ala-OHFmoc-D-Asn(Trt)-OH
IUPAC Name (2S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid
CAS Number 103319-68-4180570-71-2 sigmaaldrich.com
Molecular Formula C18H17NO4 biosynth.comC38H32N2O5 sigmaaldrich.com
Molecular Weight 311.33 g/mol biosynth.com596.67 g/mol sigmaaldrich.com
Primary Function N-alpha-protected amino acid for SPPS medchemexpress.comN-alpha and side-chain protected amino acid for SPPS anaspec.com
Solubility Soluble in DMF sigmaaldrich.comReadily soluble in standard peptide synthesis reagents peptide.com

Optimization of Coupling Reactions for DL-Amino Acid Incorporation

The formation of the peptide bond is a critical step in SPPS, facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. americanpeptidesociety.orgiris-biotech.decreative-peptides.com The choice of coupling reagent and reaction conditions can significantly impact the efficiency and minimize side reactions, especially racemization. iris-biotech.depeptide.combachem.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to side reactions, including nitrile formation from asparagine and glutamine. peptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization. americanpeptidesociety.orgpeptide.com

Uronium/Aminium and Phosphonium Salts : Reagents such as HBTU, HATU, and PyBOP are highly efficient and have become the preferred choice in SPPS. peptide.comiris-biotech.de They generally lead to faster coupling times and reduced side reactions. peptide.com

For the incorporation of DL-amino acids, the primary goal is to ensure complete and efficient coupling without significant epimerization at the chiral center. High-throughput experimentation can be leveraged to screen various coupling conditions and identify the optimal combination of reagents, solvents, and temperature for a given sequence. nih.gov Microwave-assisted SPPS has also emerged as a powerful technique to accelerate coupling reactions and improve the quality of the synthesized peptides. researchgate.net

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides DCC, DIC, EDC peptide.comamericanpeptidesociety.orgCost-effective and efficient; may require additives to suppress racemization. americanpeptidesociety.orgbachem.com
Uronium/Aminium Salts HBTU, HATU, HCTU peptide.comHigh coupling efficiency, rapid reaction times, and reduced side reactions. peptide.comiris-biotech.de
Phosphonium Salts PyBOP, PyAOP peptide.comHighly effective, particularly for sterically hindered amino acids.

Strategies for Fmoc N-alpha-Deprotection in the Context of Peptide Chain Elongation

Following the coupling of each amino acid, the N-alpha-Fmoc protecting group must be removed to allow for the addition of the next amino acid in the sequence. fiveable.me This deprotection is a critical step, and its efficiency directly impacts the yield and purity of the final peptide. nih.gov

The standard method for Fmoc removal involves treatment with a solution of a secondary amine, most commonly piperidine (B6355638) in DMF. fiveable.meuci.eduspringernature.com The mechanism proceeds via a β-elimination reaction, generating dibenzofulvene, which is scavenged by the amine. fiveable.mespringernature.com

Several factors must be considered when optimizing Fmoc deprotection:

Base Concentration and Reaction Time : Typically, a 20% solution of piperidine in DMF is used. uci.edunih.gov The reaction time is usually short, on the order of minutes. uci.eduresearchgate.net Kinetic studies can be performed to determine the optimal deprotection time for specific amino acid residues. researchgate.netresearchgate.net

Alternative Bases : While piperidine is widely used, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or piperazine (B1678402) can be employed, sometimes in combination, to achieve faster deprotection or to minimize side reactions like aspartimide formation. nih.govrsc.org

Monitoring Deprotection : The completion of the deprotection reaction can be monitored spectrophotometrically by detecting the UV-active dibenzofulvene-piperidine adduct. fiveable.me

Deprotection ReagentTypical ConcentrationKey Features
Piperidine 20% in DMF uci.edunih.govStandard and widely used reagent. fiveable.mespringernature.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% in DMF nih.govA stronger, non-nucleophilic base that can accelerate deprotection. nih.gov
Piperazine 5% in DMF, often with DBU rsc.orgAn alternative to piperidine that can reduce certain side reactions. rsc.org

Role and Management of Protecting Groups in Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH Synthesis

The judicious use of protecting groups is fundamental to the success of peptide synthesis. In the synthesis of the target compound, the Fmoc and Trityl groups play distinct and crucial roles.

N-alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection Dynamics

The Fmoc group serves as the temporary protecting group for the N-alpha-amino function of the growing peptide chain. youtube.comfiveable.me Its key characteristic is its lability to basic conditions, which allows for its selective removal without affecting the acid-labile side-chain protecting groups or the linkage to the solid support. fiveable.menih.gov

The deprotection process involves a two-step mechanism initiated by the abstraction of an acidic proton from the fluorene (B118485) ring system by a mild base, followed by a β-elimination that releases the free amine. nih.govspringernature.com The choice of base and solvent is critical, with piperidine in DMF being the most common system. springernature.comnih.gov The efficiency of Fmoc removal is essential to prevent the formation of deletion sequences in the final peptide. nih.gov

Trityl (Trt) Protection of the Asparagine Side Chain in Peptide Synthesis

The side chain of asparagine requires protection to prevent side reactions during peptide synthesis. peptide.compeptide.com The trityl (Trt) group is a commonly used protecting group for the amide nitrogen of asparagine in Fmoc-based SPPS. peptide.comnih.goviris-biotech.de

The primary functions of the Trt group in this context are:

Prevention of Nitrile Formation : During the activation of the carboxylic acid with coupling reagents like carbodiimides, the unprotected side-chain amide of asparagine can dehydrate to form a nitrile. peptide.compeptide.com The Trt group effectively prevents this side reaction. peptide.com

Improved Solubility : Fmoc-Asn-OH has very low solubility in common SPPS solvents, which can hinder coupling efficiency. peptide.com The bulky and hydrophobic Trt group significantly enhances the solubility of the Fmoc-Asn(Trt)-OH derivative. peptide.compeptide.com

Stability and Cleavage : The Trt group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine). researchgate.net It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. peptide.comiris-biotech.desigmaaldrich.com The cleavage of the Trt group can sometimes be slow, especially if the Asn(Trt) residue is at the N-terminus, and may require extended cleavage times. peptide.comsigmaaldrich.com Cation scavengers like triisopropylsilane (B1312306) (TIS) are often included in the cleavage cocktail to trap the stable trityl cations that are generated. sigmaaldrich.comnih.gov

Protecting GroupChemical NameUsed ForDeprotection Conditions
Fmoc 9-FluorenylmethyloxycarbonylN-alpha-amino group iris-biotech.deBase (e.g., 20% piperidine in DMF) uci.edunih.gov
Trt TritylAsparagine side-chain amide iris-biotech.deru.nlAcid (e.g., TFA) peptide.comiris-biotech.desigmaaldrich.com

Orthogonal Protecting Group Strategies in Fmoc-Based Peptide Assembly

The principle of orthogonal protection is fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. wikipedia.orgnih.gov In the context of Fmoc-based solid-phase peptide synthesis (SPPS), this strategy is paramount for constructing complex sequences like Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH. The most prevalent orthogonal scheme is the Fmoc/tBu strategy. biosynth.comacs.org This involves using the base-labile Fmoc group for temporary protection of the α-amino terminus and acid-labile groups for the permanent protection of reactive amino acid side chains. biosynth.comresearchgate.net

The Fmoc group is stable towards acids but is readily cleaved by a weak base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.com This allows for the iterative deprotection of the N-terminus for peptide chain elongation without disturbing the acid-labile side-chain protecting groups or the bond linking the peptide to the resin. wikipedia.orgpeptide.com

For the synthesis of Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH, the key protecting groups are:

Nα-Fmoc (9-Fluorenylmethyloxycarbonyl): This temporary protecting group is used for the α-amino groups of all incoming amino acids (Alanine and Asparagine). Its removal at each step is achieved under mild basic conditions. creative-peptides.com

Side-Chain Trt (Trityl): The asparagine (Asn) side-chain amide is highly reactive and requires protection to prevent side reactions, particularly dehydration to a nitrile group during the activation step. The Trityl (Trt) group is a bulky and highly acid-labile protecting group commonly used for this purpose. researchgate.netsigmaaldrich.com Using Fmoc-Asn(Trt)-OH has been shown to yield significantly purer peptides compared to other derivatives. sigmaaldrich.com The Trt group is stable to the basic conditions used for Fmoc removal but is cleaved during the final acidolytic cleavage from the solid support (e.g., with trifluoroacetic acid, TFA). sigmaaldrich.com

This combination ensures a high degree of compatibility, where different classes of protecting groups can be removed selectively without affecting others, which is the essence of an orthogonal strategy. nih.gov

Protecting GroupTypeFunctionCleavage ConditionOrthogonal To
Fmoc Temporaryα-Amine Protection20% Piperidine in DMFTrt, tBu, Boc
Trt PermanentAsn Side-Chain Amide Protection95% Trifluoroacetic Acid (TFA)Fmoc
tBu PermanentGeneral Side-Chain Protection (e.g., for Asp, Glu, Ser)High concentration of TFAFmoc

Stereochemical Control and Racemization Mitigation During Peptide Elongation

Maintaining stereochemical purity is a critical challenge in peptide synthesis, as racemization can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. nih.govpeptide.com This issue is particularly pronounced during the activation of the carboxylic acid group for peptide bond formation. highfine.comnih.gov

The synthesis of peptides containing D-amino acids is of significant interest as they can confer resistance to enzymatic degradation. nih.gov The target molecule, Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH, intentionally incorporates DL-amino acids. The term "DL" implies the use of a racemic mixture of the amino acid as the starting material. This presents a unique synthetic challenge compared to the stereospecific incorporation of a pure D-enantiomer.

When a racemic mixture (e.g., DL-Alanine) is coupled to the growing peptide chain, the reaction will produce two different diastereomeric peptides at that position. For the synthesis of this tripeptide, the sequential coupling would proceed as follows:

Coupling of DL-Asn(Trt)-OH to the resin.

Coupling of DL-Ala to the resin-bound Asn.

Coupling of another DL-Ala to the dipeptide.

This process results in a complex mixture of stereoisomers. Specifically, for the tripeptide sequence Ala-Ala-Asn, using racemic building blocks at each position would theoretically yield 2³ = 8 different stereoisomers (LLL, LLD, LDL, DLL, LDD, DLD, DDL, DDD). The synthesis of Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH therefore does not aim for a single stereoisomer but rather produces a defined library of diastereomers. The primary challenge is not to prevent the formation of these isomers but to ensure that the coupling process itself does not introduce additional, unintended racemization of the pure L- or D-enantiomers within the racemic starting material before they are incorporated.

Given that diastereomeric peptides have identical masses, mass spectrometry alone is insufficient for their differentiation. nih.gov Therefore, chromatographic techniques are essential for assessing the stereochemical purity and composition of the final peptide mixture.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for separating enantiomers and diastereomers. chiraltech.comsigmaaldrich.com Zwitterionic chiral columns, for instance, have been successfully used for the direct stereo-selective resolution of small peptides. chiraltech.com

Capillary Electrophoresis (CE) is another highly effective method for analyzing the stereochemical integrity of peptides. It can separate all possible optical isomers of a peptide in a single run, with very low limits of detection for impurities (e.g., 0.05%). nih.gov This technique can be used to verify the enantiomeric purity of the starting Fmoc-amino acids and to determine the rate of racemization during the synthesis by analyzing the final product without hydrolysis. nih.gov

A common strategy for assessing racemization involves:

Synthesizing a model peptide.

Separating the resulting stereoisomers using chiral HPLC or CE. nih.gov

Quantifying the peaks to determine the percentage of each isomer, which reveals the extent of racemization at each coupling step. nih.gov

For a peptide like Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH, the goal of the analysis would be to confirm that the distribution of diastereomers matches the expected statistical distribution from using racemic starting materials, and that no significant racemization occurred during the activation of individual enantiomers.

Purity Control and Impurity Profiling in Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH Synthesis

The purity of the final peptide product is critically dependent on the quality of the starting materials and the efficiency of each chemical step. sigmaaldrich.commerck-lifescience.com.tw Several classes of impurities can arise during Fmoc-based synthesis.

Acetic acid is a particularly problematic impurity in Fmoc-amino acid starting materials. sigmaaldrich.com Its presence leads to irreversible N-terminal capping of the growing peptide chain, forming an N-acetylated peptide. This terminates the peptide elongation at that chain, resulting in truncated sequences that can be difficult to remove during purification. merckmillipore.com

Source of Impurity: Acetic acid often originates from the hydrolysis of ethyl acetate (B1210297), a common solvent used in the manufacturing and crystallization of Fmoc-amino acids. merck-lifescience.com.twmerckmillipore.com

Detection Challenge: Acetic acid is difficult to detect by standard Reverse-Phase HPLC and may not be visible in ¹H NMR at trace levels. sigmaaldrich.commerckmillipore.com Therefore, specialized methods like ion chromatography or quantitative GC-based assays are required for accurate quantification. merckmillipore.comgoogle.com

Mitigation: The most effective mitigation strategy is to use high-purity Fmoc-amino acids from suppliers who specify and control the acetate content to very low levels (e.g., ≤ 0.02%). sigmaaldrich.commerck-lifescience.com.tw If contamination is suspected, repeated pulping of the Fmoc-amino acid with solvents like dichloromethane (B109758)/diethyl ether can help remove some of the acetic acid, though complete removal is challenging. echemi.com

ImpuritySourceEffect on SynthesisDetection MethodMitigation Strategy
Acetic Acid Hydrolysis of ethyl acetate solvent during Fmoc-amino acid production. merck-lifescience.com.twmerckmillipore.comIrreversible N-terminal acetylation (capping), leading to truncated peptide sequences. merckmillipore.comIon Chromatography, GC-based assays. merckmillipore.comgoogle.comUse of high-purity reagents with specified low acetate content. sigmaaldrich.commerck-lifescience.com.tw

Besides truncation from acetic acid, other side reactions can generate impurities that compromise the purity and yield of the final peptide.

Dipeptide Impurities: The formation of Fmoc-Xaa-Xaa-OH dipeptides can occur during the preparation of Fmoc-amino acids (Fmoc-Xaa-OH), especially when using reagents like 9-fluorenylmethyl chloroformate. nih.gov This impurity, if present in the starting material, will lead to the insertion of an extra amino acid residue into the peptide sequence. researchgate.netsigmaaldrich.com High-purity starting materials, where such impurities are quantified and minimized, are crucial. nih.gov

Aspartimide Formation: This is one of the most serious side reactions in Fmoc chemistry, particularly affecting sequences containing asparagine (Asn) or aspartic acid (Asp). nih.gov During the basic piperidine treatment for Fmoc removal, the backbone nitrogen can attack the side-chain carbonyl of the preceding Asn residue, forming a cyclic aspartimide intermediate. iris-biotech.de This intermediate can then be hydrolyzed to form a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their racemized D-isomers. nih.gov The use of the bulky Trt protecting group on the asparagine side chain significantly suppresses this side reaction.

Diketopiperazine (DKP) Formation: This side reaction is common after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. iris-biotech.de This is especially prevalent with C-terminal proline residues but can occur with other amino acids as well. iris-biotech.de Using dipeptide building blocks or modifying the deprotection conditions can help mitigate DKP formation. iris-biotech.de

Side ReactionDescriptionConsequenceMitigation
Dipeptide Impurity Presence of Fmoc-Xaa-Xaa-OH in the Fmoc-amino acid starting material. nih.govInsertion of an additional amino acid into the peptide sequence. researchgate.netUse of highly purified Fmoc-amino acids with low dipeptide content. nih.gov
Aspartimide Formation Cyclization involving the Asn side chain during base-catalyzed Fmoc removal. nih.govFormation of β-peptides and racemization. nih.goviris-biotech.deUse of bulky side-chain protecting groups like Trityl (Trt). sigmaaldrich.com
Diketopiperazine (DKP) Formation Intramolecular cyclization of the resin-bound dipeptide, leading to cleavage from the resin. iris-biotech.deTruncation of synthesis and loss of product.Use of pre-formed dipeptide building blocks. iris-biotech.de

Strategies for Crude Peptide Isolation and Purification

The successful synthesis of the target peptide, Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH, yields a crude product mixture containing the desired molecule alongside various impurities. These impurities typically arise from incomplete reactions (deletion or truncated sequences), side reactions during cleavage, and residual scavengers and protecting group fragments. The inherent hydrophobicity of the target peptide, conferred by the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the bulky trityl (Trt) protecting group on the asparagine side chain, necessitates specialized strategies for its effective isolation and purification.

Initial Isolation of the Crude Peptide

Following the cleavage of the peptide from the solid-phase resin, which is typically accomplished using a trifluoroacetic acid (TFA)-based cocktail, the primary step is to separate the peptide from the acidic cleavage solution and the now-liberated protecting groups and scavengers.

Precipitation: The most common method for isolating the crude peptide is precipitation in a cold, non-polar organic solvent. biotage.com

Cleavage Solution Collection: The TFA solution containing the cleaved peptide is filtered to remove the resin beads.

Precipitation Step: The filtrate is then added dropwise into a vigorously stirred, chilled flask of a non-polar solvent, most frequently diethyl ether or a mixture like diethyl ether and petroleum ether. biotage.comacs.org The significant change in solvent polarity causes the polar peptide to precipitate out of the solution. The liberated, non-polar trityl cations and other scavengers tend to remain dissolved in the ether. biotage.comnih.gov

Pellet Collection: The resulting peptide precipitate is collected by centrifugation to form a pellet, followed by decantation of the ether supernatant. acs.org This process is typically repeated several times with fresh cold ether to thoroughly wash the crude peptide and remove residual scavengers. acs.org The final pellet is then dried under a vacuum to remove all traces of the volatile ether.

Solid-Phase Precipitation and Extraction (SPPE): An alternative and potentially more efficient method for initial workup is Solid-Phase Precipitation and Extraction (SPPE). This technique can yield products of higher purity compared to traditional ether precipitation. nih.gov In SPPE, the crude peptide solution post-cleavage is mixed with a solid-phase extraction sorbent. The solvent is then evaporated, causing the peptide to precipitate onto the large surface area of the sorbent. Strong organic solvents can then be used to selectively wash away by-products and impurities, while the desired peptide remains adsorbed on the solid support. nih.gov The peptide is subsequently eluted with a suitable solvent.

Purification Strategies

Due to the presence of both the highly hydrophobic Fmoc and Trt groups, the target peptide presents significant challenges for purification, primarily related to its poor solubility in standard aqueous-organic mobile phases used in the most common purification techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the cornerstone of peptide purification. bachem.comgilson.com However, standard conditions often need to be modified for extremely hydrophobic peptides.

Principle: Separation is based on the differential partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically silica (B1680970) derivatized with C18 alkyl chains. bachem.com

Challenges: The high hydrophobicity of Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH can lead to poor solubility in the mobile phase, irreversible adsorption to the column, and broad, poorly resolved peaks. nih.govnestgrp.com

Methodological Adjustments:

Solvent System: While acetonitrile (B52724) is the standard organic modifier, using more solubilizing alcohols like isopropanol (B130326) or n-propanol, either alone or in mixtures with acetonitrile, can significantly improve the solubility and chromatographic behavior of hydrophobic peptides. nestgrp.comwaters.com

Temperature: Performing the chromatography at elevated temperatures (e.g., 40-60 °C) can increase peptide solubility, reduce mobile phase viscosity, and often improve peak shape and resolution. waters.com

Ion-Pairing Reagents: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent, ensuring that the peptide's carboxylic acid and amino termini are protonated. bachem.com

A typical RP-HPLC purification protocol would involve dissolving the crude peptide in a minimal amount of a strong solvent like dimethylformamide (DMF) or a propanol/acetic acid mixture and injecting it onto a C18 or C4 column. nestgrp.combiotage.com Elution is performed with a gradient of increasing organic solvent concentration.

Interactive Data Table: RP-HPLC Mobile Phase Systems for Hydrophobic Peptides

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Column TypeTemperatureApplication Notes
0.1% TFA in Water0.1% TFA in AcetonitrileC18, C8, C4Ambient or ElevatedStandard system; may be insufficient for highly hydrophobic peptides. bachem.com
0.1% Formic Acid in Water0.1% Formic Acid in Methanol (B129727)C18ElevatedAlternative acid modifier; methanol can alter selectivity. nih.gov
0.5% Acetic Acid in Water85% n-propanol/0.5% Acetic AcidC4Ambientn-Propanol is highly effective for solubilizing very hydrophobic species. nestgrp.com
0.1% TFA in Water70% Isopropanol:30% Acetonitrile w/ 0.1% TFAC4, DiphenylElevatedAlcohol-acetonitrile mixtures can break up peptide aggregates and improve solubility. waters.com

Normal-Phase Chromatography (NPC): For fully protected peptides like the target compound, which are often insoluble in the aqueous solutions required for RP-HPLC, normal-phase chromatography presents a powerful alternative. biotage.com

Principle: NPC utilizes a polar stationary phase (e.g., unmodified silica, diol, or amide) and a non-polar mobile phase. biotage.comnih.gov The separation mechanism is based on adsorption, where more polar analytes are retained more strongly on the column. For a protected peptide, the polarity is primarily influenced by the peptide backbone's amide bonds.

Advantages: The use of organic solvents like dichloromethane (DCM), hexanes, and methanol enhances the solubility of the highly hydrophobic, protected peptide. biotage.com

Methodology: The crude peptide is dissolved in a non-polar solvent such as DCM and loaded onto a silica column. Elution is achieved by gradually increasing the polarity of the mobile phase, for instance, by running a gradient from pure DCM to a mixture of DCM and methanol. biotage.com Thin-layer chromatography (TLC) is often used to develop and optimize the solvent system before scaling up to column chromatography. biotage.com

Interactive Data Table: Normal-Phase Chromatography Conditions for Protected Peptides

Stationary PhaseMobile Phase System (Gradient)DetectionApplication Notes
Silica GelDichloromethane (DCM) -> Methanol/DCMUV (254 nm, 280 nm)A common system for separating compounds of varying polarity. The Trt and Fmoc groups provide strong UV absorbance for detection. biotage.com
Diol-bonded SilicaHexane/Ethyl Acetate -> Methanol/Ethyl AcetateUV (220 nm, 254 nm)Diol columns offer different selectivity compared to plain silica and can provide good recovery. nih.gov
Amide-bonded SilicaAcetonitrile -> Water/Acetonitrile (HILIC mode)UV (220 nm)Can be effective for separating peptides, with good reproducibility. nih.gov

Crystallization: Crystallization can serve as a highly effective, non-chromatographic purification method, potentially yielding material of very high purity. nih.govcreative-peptides.com This process involves dissolving the crude peptide in a suitable solvent system at a concentration high enough to achieve saturation, and then slowly inducing precipitation by adding a precipitant or allowing slow evaporation. creative-peptides.comcreative-biostructure.com Finding the precise conditions (solvents, precipitants, temperature) for crystallization can be empirical and time-consuming but offers a scalable and potentially cost-effective purification route. nih.gov

Fmoc Dl Ala Dl Ala Dl Asn Trt Trt Oh As a Specialized Peptide Linker in Bioconjugation Research

Design and Functionality of Cleavable Peptide Linkers

Cleavable peptide linkers are short amino acid sequences engineered to be stable in the bloodstream but susceptible to cleavage under specific conditions found within or near tumor cells. rsc.org This targeted release mechanism is crucial for maximizing the therapeutic window, ensuring the potent payload remains inactive until it reaches the cancer cell, thereby minimizing off-target toxicity. researchgate.netnih.gov The primary strategy for achieving this selectivity involves designing peptide sequences that are recognized and cleaved by enzymes overexpressed in the tumor microenvironment or, more commonly, within the lysosomes of cancer cells. mdpi.com

Mechanism of Cathepsin B-Mediated Cleavage of the Ala-Ala-Asn Sequence

Cathepsin B is a lysosomal cysteine protease frequently upregulated in various cancer cells, making it a primary target for ADC linker cleavage. nih.govyoutube.com It possesses both endopeptidase (cleaving within a peptide chain) and exopeptidase (cleaving from the C-terminus) activities. nih.govrsc.org Its exopeptidase function is typically that of a dipeptidyl carboxypeptidase, removing two amino acids at a time from the C-terminus of a substrate. nih.govrsc.org This dual functionality is attributed to a unique structural feature called the "occluding loop," which can partially block the active site, favoring dipeptidyl cleavage. nih.gov

While the Val-Cit dipeptide is the most extensively studied Cathepsin B-cleavable linker, the enzyme can process a variety of peptide sequences. nih.govmdpi.com The cleavage of an Ala-Ala-Asn sequence by Cathepsin B would proceed via proteolytic hydrolysis of a peptide bond. Research into another lysosomal protease, legumain, has identified the Ala-Ala-Asn sequence as an effective substrate. mdpi.com Given the functional redundancy and broad substrate specificities of lysosomal proteases, it is understood that sequences like Ala-Ala-Asn can be effectively processed within the lysosome, leading to payload release. mdpi.com

The specificity of Cathepsin B is determined by its interaction with the amino acid residues of the substrate peptide at positions designated P3, P2, and P1, where the cleavage occurs at the C-terminal side of the P1 residue. nih.gov Studies profiling the substrate preferences of Cathepsin B have revealed distinct patterns.

P2 Position: Cathepsin B generally favors amino acids with large hydrophobic side chains at the P2 position. nih.gov However, it also accepts basic residues like arginine in this position. nih.gov Multiplex substrate profiling has shown a preference for valine at P2. nih.gov

P1 Position: The enzyme displays a preference for basic residues like Arginine and Lysine (B10760008) at the P1 position. nih.govacs.org

P3 Position: At the P3 position, preferences include norleucine, leucine, and basic residues. nih.gov Conversely, incorporating glycine (B1666218) or valine at P3 can lead to a significant decrease or complete loss of Cathepsin B activity. acs.org

The Ala-Ala-Asn sequence presents Alanine (B10760859) at the P3 and P2 positions and Asparagine at the P1 position (assuming cleavage occurs after Asn). While Alanine is not listed as a highly preferred residue at P2, the broad specificity of Cathepsin B allows for the cleavage of various sequences, albeit at different rates. mdpi.com The table below summarizes the substrate preferences for human Cathepsin B at different subsites based on research findings.

SubsitePreferred Amino AcidsNon-Preferred Amino AcidsReference
P3 Nle, Leu, Arg, LysGly, Val, Tyr, Phe, Ala, Trp nih.govacs.org
P2 Val, Arg, Lys, Hydrophobic residuesGlu (at neutral pH) nih.govnih.govacs.org
P1 Arg, Lys- nih.govacs.org

This interactive table summarizes the amino acid preferences for Cathepsin B cleavage.

The rate of enzymatic cleavage is profoundly affected by both the amino acid sequence and the stereochemistry (chirality) of the amino acids within the linker. acs.orgnih.gov The use of D-amino acids (the unnatural form) instead of the natural L-amino acids can dramatically alter linker stability and susceptibility to cleavage. nih.gov

Research directly comparing ADCs with linkers made of L-amino acids versus D-amino acids has demonstrated the critical role of chirality. A study evaluated ADCs with L-Ala-L-Ala linkers against those with D-Ala-D-Ala linkers. The results showed that ADCs with the natural L-L configuration exhibited significantly superior cytotoxic potency compared to the D-D version. acs.org This suggests that the L-L linker is more efficiently processed by lysosomal proteases, leading to more effective payload release. acs.org Another study that synthesized and tested all four diastereomers of an Ala-Ala dipeptide linker (L-L, D-L, L-D, D-D) concluded that the ADC with the natural L-Ala-L-Ala configuration provided the best therapeutic index, balancing antitumor activity and toxicity. nih.gov

The compound name Fmoc-DL -Ala-DL -Ala-DL -Asn(Trt)(Trt)-OH implies the use of a racemic mixture for each amino acid. This would result in a complex mixture of eight different stereoisomers. Based on research findings, the presence of D-amino acids would likely render a significant portion of these linkers resistant to efficient enzymatic cleavage, leading to a heterogeneous and poorly controlled drug release profile. acs.orgnih.gov While incorporating D-amino acids can enhance peptide stability against certain proteases in circulation, it can also compromise the intended lysosomal release mechanism. nih.gov

The table below summarizes findings on the effect of stereochemistry on ADC activity.

Linker DipeptideRelative In Vitro PotencyImplication for CleavageReference
L-Ala-L-Ala HighEfficiently cleaved acs.orgnih.gov
D-Ala-L-Ala Moderate to HighLess efficiently cleaved than L-L nih.gov
L-Ala-D-Ala LowPoorly cleaved nih.gov
D-Ala-D-Ala LowPoorly cleaved acs.orgnih.gov

This interactive table shows the impact of amino acid chirality on the relative potency of ADCs, which correlates with linker cleavage efficiency.

Applications in Antibody-Drug Conjugate (ADC) Design and Development

The protected tripeptide Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH is designed as a building block for the synthesis of cleavable linkers used in ADCs. medchemexpress.comresearchgate.net The Fmoc (fluorenylmethyloxycarbonyl) group is a standard protecting group for the N-terminus in solid-phase peptide synthesis, while the Trt (trityl) group protects the side-chain amide of asparagine. youtube.com This allows for the sequential construction of the peptide linker before it is conjugated to a payload and then to the antibody.

The synthesis of an ADC using this linker building block follows a multi-step process. nih.gov First, the tripeptide is typically assembled and then coupled to a payload molecule, which often includes a self-immolative spacer like PABC. mdpi.comnih.govaxispharm.com The payload must have a suitable functional group for this attachment. nih.gov After the linker-payload conjugate is synthesized and purified, the N-terminal Fmoc group is removed. The newly exposed amine of the linker is then covalently attached to the monoclonal antibody. nih.gov This conjugation often targets surface-exposed lysine residues or engineered cysteine residues on the antibody. biosyn.com The result is a complex therapeutic agent designed for targeted delivery and controlled activation. researchgate.net

The ultimate goal of using a cleavable linker like Ala-Ala-Asn is to achieve a controlled release profile, where the cytotoxic payload is unleashed only after the ADC has been internalized by a cancer cell. broadpharm.comnih.gov The attachment of the payload is commonly facilitated by a PABC spacer, which is connected to the C-terminus of the peptide linker. nih.govnih.gov

Utility in Peptide Prodrug Strategies for Controlled Release

The strategic design of prodrugs, which are pharmacologically inactive compounds that are converted into active drugs within the body, is a cornerstone of modern therapeutic development. A key element in this strategy is the linker molecule that connects the drug to a carrier or targeting moiety. The peptide linker, Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH, represents a sophisticated tool in this field, engineered for specific applications where controlled release of a therapeutic agent is paramount. Its structure is intended to be stable in systemic circulation but susceptible to cleavage under specific physiological conditions, thereby releasing the active drug at the desired site of action. Peptide linkers are recognized as crucial components in antibody-drug conjugates (ADCs) due to their high plasma stability and the potential for a controlled mechanism of load release. cd-bioparticles.net

The rational design of prodrugs incorporating the Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH linker is based on several key molecular features intended to ensure stability during transport and precise cleavage at the target. The core of this design is the tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn). This sequence is not arbitrary; it is chosen to be a substrate for specific enzymes that are overexpressed in certain pathological environments, such as tumors. nih.gov

The design of this linker can be broken down into its constituent parts:

DL-Ala-DL-Ala-DL-Asn Peptide Backbone: The use of a mix of D and L stereoisomers for the amino acids is a deliberate design choice. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the bloodstream. The incorporation of D-amino acids can significantly enhance the plasma stability of the linker, preventing premature drug release and increasing the likelihood that the prodrug will reach its target intact.

Trityl (Trt) Protecting Groups: The asparagine residue is protected with two trityl groups. The trityl group is a bulky protecting group that is typically removed under acidic conditions. peptide.com The use of a di-trityl protection on the asparagine side-chain amide is a specific modification that could enhance steric hindrance, further protecting the amide bond from non-specific enzymatic degradation. This robust protection helps ensure that the linker remains intact until it reaches the specific enzymatic machinery capable of cleaving the peptide backbone. sigmaaldrich.com The trityl group on the asparagine side chain is known to prevent dehydration side reactions during the chemical synthesis process. peptide.com

Carboxylic Acid (-OH): This terminal group provides a reactive site for conjugation with a drug molecule, typically through an amide or ester bond, completing the prodrug assembly.

The table below outlines the components of the linker and their hypothesized roles in a prodrug strategy.

ComponentHypothesized Function in Prodrug Design
Fmoc Group Primarily a synthetic handle; its removal is part of the conjugation process.
DL-Peptide Backbone Enhances resistance to non-specific proteases, increasing in vivo stability.
Ala-Ala-Asn Sequence Acts as a specific recognition site for targeted enzymatic cleavage. nih.gov
Di-Trityl Protection on Asn Provides steric shielding to prevent premature degradation and side reactions. sigmaaldrich.com
Terminal -OH Serves as the conjugation point for the therapeutic payload.

This table is based on established principles of peptide chemistry and prodrug design.

The efficacy of a prodrug strategy utilizing the Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH linker is critically dependent on its cleavage mechanism within the targeted cellular environment. Research into similar peptide linkers has shown that the Ala-Ala-Asn (AAN) sequence is a substrate for the asparaginyl endopeptidase, legumain. nih.gov Legumain is a lysosomal cysteine protease that specifically cleaves peptide bonds at the C-terminal side of asparagine residues. nih.gov

Legumain is often overexpressed in the tumor microenvironment and within cancer cells, particularly in lysosomes. nih.gov This differential expression provides a basis for targeted drug release. A prodrug with an Ala-Ala-Asn linker would be expected to remain stable in the bloodstream and in healthy tissues where legumain activity is low. Upon reaching a tumor, the prodrug can be internalized by cancer cells through various mechanisms (e.g., endocytosis, especially if conjugated to a targeting antibody). Once inside the cell, the prodrug is trafficked to the lysosome. The acidic environment of the lysosome and the high concentration of active legumain would then facilitate the cleavage of the linker at the asparagine residue, releasing the active drug directly inside the target cell.

The proposed mechanism for intracellular drug release is as follows:

The antibody-drug conjugate (ADC) or peptide-drug conjugate binds to the target cell and is internalized.

The conjugate is transported to the lysosome.

The acidic conditions of the lysosome may facilitate the removal of the acid-labile trityl groups.

The exposed Ala-Ala-Asn sequence is recognized and cleaved by legumain. nih.gov

The cleavage of the peptide linker liberates the active drug from its carrier, allowing it to exert its therapeutic effect within the cell.

The table below presents hypothetical data illustrating the targeted release of a drug from a linker containing the Ala-Ala-Asn sequence in the presence of legumain.

Experimental ConditionDrug Release (%)Rationale
Incubation in human plasma (pH 7.4)< 5% over 24hDemonstrates high stability in circulation due to protease resistance.
Incubation with purified legumain (pH 5.5)> 90% over 4hShows specific and efficient cleavage by the target enzyme. nih.gov
Incubation in lysosomal extract from tumor cells> 85% over 6hSimulates the targeted intracellular release environment.
Incubation with legumain inhibitor + legumain< 10% over 4hConfirms that cleavage is specifically mediated by legumain.

This table contains illustrative data based on findings from studies on legumain-cleavable linkers to demonstrate the concept of targeted release.

This targeted release mechanism is a significant advantage, as it can increase the therapeutic index of a drug by maximizing its concentration at the site of action while minimizing its exposure to healthy tissues, which could otherwise lead to systemic toxicity.

Exploration of Supramolecular and Biofunctional Aspects of Fmoc Dl Ala Dl Ala Dl Asn Trt Trt Oh

Modulating Peptide Secondary and Tertiary Structures with Racemic Residues

The hierarchical structure of proteins begins with the primary sequence of amino acids, which folds into local secondary structures like α-helices and β-sheets. These elements then arrange into a three-dimensional tertiary structure. rcsb.org The introduction of racemic residues into a peptide sequence is a powerful strategy for modulating these higher-order structures.

Incorporating a D-amino acid into an L-peptide sequence can drastically disrupt canonical secondary structures. nih.gov For instance, a single D-amino acid can act as a "helix breaker" or prevent the formation of a well-ordered β-sheet. nih.gov However, in a sequence with alternating DL-chirality, such as the DL-Ala repeats in the subject compound, this disruption leads to a new form of order. Instead of forming traditional helices or sheets, the peptide backbone is forced into a relatively flat, extended conformation that facilitates the planar stacking and self-assembly described previously. The conformational landscape of peptides containing D-amino acids is often more diverse, allowing for multiple stable ground-state conformations that are not accessible to their homochiral counterparts. acs.org This conformational flexibility and the tendency to form unique supramolecular assemblies are key features conferred by the racemic residues.

Structural LevelInfluence of Racemic (DL) ResiduesExpected Outcome for Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH
Secondary StructureDisruption of canonical α-helices and β-sheets. nih.gov Promotion of extended, β-strand-like conformations.Formation of flat, extended peptide backbones rather than helical or traditional folded structures.
Tertiary StructureInhibition of globular folding. Instead, promotes intermolecular assembly.Does not fold into a compact tertiary structure; instead, it self-assembles into larger, ordered aggregates.
Quaternary Structure (Supramolecular)Drives formation of unique hierarchical structures (nanotubes, sheets) through intermolecular interactions. nih.govFormation of nanofibers and hydrogel networks driven by H-bonding and π-π stacking.

Biocompatibility and Biodegradation Research of Peptide Linkers

Peptide sequences are often used as linkers in more complex biomolecules, such as antibody-drug conjugates, to connect different functional domains. targetmol.com The stability and degradation profile of these linkers are critical to their function.

A primary challenge for therapeutic peptides is their rapid degradation by proteases in the body. nih.gov Peptides composed exclusively of L-amino acids are readily recognized and cleaved by these enzymes. The incorporation of non-canonical amino acids, including D-isomers, is a well-established strategy to enhance proteolytic resistance. nih.govnih.govnih.gov Native enzymes are stereospecific and generally cannot efficiently hydrolyze peptide bonds involving D-amino acids. nih.gov

Consequently, a peptide linker like Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH is expected to have significantly greater stability in vitro and a longer circulation half-life in vivo compared to an all-L equivalent. nih.govaiche.org Studies have systematically shown that increasing the number of D-amino acid substitutions in a peptide sequence progressively increases its resistance to enzymatic breakdown. nih.govacs.org This enhanced stability is highly desirable for applications requiring sustained presence and function. However, it is important to note that increased D-amino acid content has, in some contexts, been associated with increased cytotoxicity, which must be carefully evaluated for any specific application. nih.govacs.org

Peptide TypeSusceptibility to ProteasesRelative In Vivo Half-LifeReference Finding
All L-amino acid linkerHighShortPeptides of L-amino acids are often subject to rapid clearance by endogenous enzymes. nih.gov
DL-amino acid linkerLowLongIncreasing D-amino acid substitutions enhances resistance to enzymatic degradation. nih.govacs.org

While peptides containing D-amino acids are highly resistant to degradation, they are not entirely inert. The specific enzymatic pathways responsible for their eventual, albeit slow, breakdown are an area of active research. While Cathepsin B is a common lysosomal protease involved in linker cleavage, other enzymes can also play a role, particularly for non-canonical peptides.

Enzyme ClassExample EnzymeObserved Activity on D-Amino Acid Peptides
Serine ProteaseProteinase KDegradation can be significantly promoted by N-terminal modifications like acetylation. sinopep.com
Serine ProteaseChymotrypsin (B1334515)Activity can be modulated by other peptide modifications, such as glycosylation. mdpi.com

Analytical Characterization and Quality Control in Fmoc Dl Ala Dl Ala Dl Asn Trt Trt Oh Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic methods are fundamental to confirming the covalent structure of the synthesized peptide, ensuring that the correct sequence of amino acids has been assembled and that the protecting groups are intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of "Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH".

¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would display characteristic signals confirming the presence of all structural components. Aromatic protons from the Fmoc and Trt groups would appear in the downfield region, typically between 7.2 and 7.9 ppm. The amide (N-H) protons of the peptide backbone would resonate in the region of 7.0 to 8.5 ppm. The α-protons of the amino acid residues would be found further upfield, and the methyl protons of the two alanine (B10760859) residues would produce distinct signals, likely in the 1.2-1.5 ppm range.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbons of the peptide bonds and the C-terminal carboxylic acid (around 170-175 ppm). The numerous aromatic carbons of the Fmoc and Trt groups would dominate the 120-145 ppm region, while the aliphatic carbons of the alanine and asparagine residues would appear in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the presence of key functional groups. researchgate.netresearchgate.net The spectrum is characterized by specific absorption bands that correspond to the vibrations of different bonds within the molecule. youtube.comacs.org

Table 1: Characteristic FT-IR Absorption Bands for Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference
O-H (Carboxylic Acid) Stretching 3300-2500 (broad) youtube.com
N-H (Amide) Stretching 3400-3200 youtube.com
C-H (Aromatic) Stretching 3100-3000 researchgate.net
C-H (Aliphatic) Stretching 3000-2850 researchgate.net
C=O (Carboxylic Acid) Stretching ~1710 acs.org
C=O (Urethane, Fmoc) Stretching ~1690 acs.org
C=O (Amide I) Stretching ~1650 youtube.comacs.org
N-H (Amide II) Bending ~1540 youtube.com

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are the cornerstone of quality control for synthetic peptides, used to determine purity and identify any by-products from the synthesis. creative-proteomics.compepdd.com Potential impurities in synthetic peptides include truncated or deleted sequences, products of incomplete deprotection, or by-products generated from side reactions. creative-proteomics.comjpt.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for assessing the purity of synthetic peptides. pepdd.comjpt.comalmacgroup.com The method separates the target compound from impurities based on differences in hydrophobicity.

Due to the presence of the highly nonpolar Fmoc and Trt groups, "Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH" is a very hydrophobic molecule. The analysis is typically performed using a C18 stationary phase column. A mobile phase gradient consisting of water and acetonitrile (B52724), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compound. The peptide's purity is quantified by integrating the area of its corresponding peak in the chromatogram, detected by UV absorbance, typically at 210-220 nm where the peptide bond absorbs. creative-proteomics.compepdd.com

Table 2: Typical RP-HPLC Conditions for Purity Analysis

Parameter Typical Setting
Column C18, 3-5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 5% to 95% B over 30 minutes
Flow Rate ~1.0 mL/min
Detection UV at 214 nm and 280 nm

| Column Temperature | 25-40 °C |

Mass Spectrometry (MS) for Molecular Mass and Fragment Analysis

Mass spectrometry is an indispensable tool used in conjunction with HPLC (LC-MS) to confirm the identity and structure of the target peptide. jpt.comnih.gov

Molecular Mass Confirmation: Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. The experimentally measured mass is compared to the theoretical (calculated) mass of the peptide. For Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH (C₅₂H₅₁N₅O₇), the expected monoisotopic mass is approximately 877.38 g/mol . A close correlation between the observed and theoretical mass provides strong evidence for the compound's identity.

Fragment Analysis (Tandem MS): Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. acs.org In this technique, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions (typically b-ions and y-ions) are analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the confirmation of the Ala-Ala-Asn sequence. The presence of the bulky, acid-labile Trt and Fmoc protecting groups can lead to their characteristic loss during fragmentation, providing additional structural confirmation. uci.edu

Enzymatic Assays for Linker Cleavage Activity Determination

The term "linker" in the context of "Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH" primarily refers to the temporary protecting groups, Fmoc and Trt, rather than a linker to a solid support or a payload for enzymatic release. The cleavage of these specific protecting groups is achieved through chemical methods, not enzymatic assays.

Fmoc Group Cleavage: The N-terminal Fmoc group is a base-labile protecting group. embrapa.br Its removal is a critical step during solid-phase peptide synthesis (SPPS) and is accomplished by treatment with a secondary amine, most commonly a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). embrapa.brchempep.com This process occurs via a β-elimination mechanism. embrapa.br

Trt Group Cleavage: The Trt group protecting the asparagine side chain is acid-labile. thermofisher.com It is removed during the final cleavage step from the synthesis resin, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and scavenger reagents to trap the released trityl cations. uci.edusigmaaldrich.com

While enzymatic assays are not used to cleave these protecting groups, they would be highly relevant if this peptide sequence were designed as a substrate for a specific protease. In that scenario, enzymes like trypsin or chymotrypsin (B1334515) could be used to cleave the peptide at specific sites, but this is outside the scope of analyzing the protected synthetic intermediate itself.

Advanced Techniques for Investigating Stereoisomeric Composition

The designation "DL-Ala" indicates that each alanine residue is a racemic mixture of L- and D-isomers. This introduces stereochemical complexity, resulting in a mixture of diastereomers (e.g., L-Ala-L-Ala, L-Ala-D-Ala, D-Ala-L-Ala, D-Ala-D-Ala). Distinguishing and quantifying these stereoisomers requires specialized analytical techniques, as they often have identical masses and similar physicochemical properties. nih.gov

Chiral Chromatography: This is a primary method for separating stereoisomers. mdpi.com

Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times and enabling their separation and quantification.

Gas Chromatography (GC): After hydrolysis of the peptide into its constituent amino acids, they can be derivatized with a chiral reagent and analyzed by GC on a chiral column to determine the D/L ratio for each amino acid.

Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules. By adding chiral selectors (e.g., cyclodextrins) to the background electrolyte, CE can effectively separate peptide diastereomers based on subtle differences in their electrophoretic mobility and interaction with the chiral selector. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. Diastereomers can have different three-dimensional structures, resulting in different collision cross-sections (CCS). IMS-MS can separate these isomers based on their drift time through a gas-filled cell before they enter the mass spectrometer, allowing for their individual detection and characterization. nih.gov

Table 3: Comparison of Advanced Techniques for Stereoisomer Analysis

Technique Principle of Separation Advantages Limitations Reference
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). Direct analysis of the peptide; good for quantification. Requires specific, often expensive, chiral columns. mdpi.com
Chiral GC Separation of volatile, chiral derivatives on a CSP. High resolution for amino acid enantiomers. Requires peptide hydrolysis and derivatization. mdpi.com
Capillary Electrophoresis (CE) Differential mobility in an electric field with a chiral selector. High efficiency; requires minimal sample. Can be less robust than HPLC; MS compatibility can be challenging. nih.gov

| IMS-MS | Gas-phase separation based on ion size and shape (Collision Cross-Section). | Rapid separation; directly coupled to MS for mass identification. | Resolution may not be sufficient for all isomers; requires specialized instrumentation. | nih.gov |

Table of Compounds Mentioned

Compound Name Abbreviation / Formula
Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)-OH C₅₂H₅₁N₅O₇
Acetonitrile CH₃CN
Trifluoroacetic Acid TFA / CF₃COOH
Piperidine C₅H₁₁N
Dimethylformamide DMF
Trityl Trt

Challenges, Future Prospects, and Interdisciplinary Research Directions for Fmoc Dl Ala Dl Ala Dl Asn Trt Trt Oh

Addressing Synthetic Limitations and Enhancing Production Efficiency

The chemical synthesis of a molecule as specific as Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH is fraught with challenges that necessitate advanced synthetic strategies to ensure high purity and yield.

A primary hurdle in the synthesis of this tetrapeptide is the use of racemic (DL) amino acids. This introduces stereochemical complexity, resulting in a mixture of diastereomers that are often difficult to separate using standard chromatographic techniques. Furthermore, the presence of aspartic acid introduces the risk of aspartimide formation, a common side reaction in Fmoc-based chemistry that can lead to a variety of unwanted byproducts. nih.goviris-biotech.de The unusual di-trityl protection on the asparagine side chain, while offering robust protection, may also introduce significant steric hindrance, potentially slowing down coupling reactions. researchgate.net

To overcome these limitations, several advanced synthetic methodologies could be employed. Microwave-assisted SPPS has been shown to improve the efficiency of synthesizing difficult sequences. nih.gov Continuous-flow technologies also offer a promising alternative to traditional batch synthesis, potentially reducing reaction times and solvent usage. researchgate.net The use of specialized backbone protection strategies could also mitigate aggregation issues. nih.govrsc.org

Synthetic Challenge Potential Solutions
Diastereomer formation due to racemic amino acidsChiral chromatography, enzymatic resolution
Aggregation of growing peptide chainMicrowave-assisted synthesis, use of chaotropic salts, backbone protection nih.govoup.com
Aspartimide formationUse of modified protecting groups, optimized deprotection conditions nih.goviris-biotech.de
Steric hindrance from di-trityl groupExtended coupling times, use of highly efficient coupling reagents researchgate.net
Low overall yieldHigh-efficiency coupling and deprotection protocols, automated synthesis platforms almacgroup.comgyrosproteintechnologies.com

Unveiling Novel Bioactive Functions Beyond Linker Applications

While its role as a linker is a primary area of interest, the peptide itself may possess intrinsic bioactive properties. Short peptides are known to play a wide range of roles in biological systems, from acting as signaling molecules to modulating enzyme activity. nih.govresearchgate.netreading.ac.uk

The racemic nature of Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH could confer enhanced stability against enzymatic degradation, a desirable trait for a therapeutic agent. This increased stability could allow the peptide to circulate in the body for longer periods, potentially increasing its therapeutic window.

There is growing interest in using peptides to modulate protein-protein interactions, which are often considered "undruggable" targets. nih.gov It is conceivable that a short, stable peptide like this could be designed to mimic a binding epitope or to disrupt a critical protein-protein interface involved in a disease process. Further research, including high-throughput screening and computational modeling, would be necessary to explore these potential bioactive functions.

Synergistic Approaches in Peptide Chemistry, Materials Science, and Drug Discovery

The potential applications of Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH can be significantly broadened through synergistic approaches that combine peptide chemistry with materials science and advanced drug discovery platforms.

In the realm of materials science, this peptide could be conjugated to various nanomaterials, such as nanoparticles or liposomes, to create sophisticated drug delivery systems. researchgate.net These systems could offer improved targeting, controlled release, and enhanced bioavailability. The peptide could also be incorporated into hydrogels to create scaffolds for tissue engineering, where its enzymatic cleavability could allow for the controlled release of growth factors or other bioactive agents. nih.gov The field of material-binding peptides, which are engineered to bind to specific materials, could also provide a new avenue for the application of this peptide in diagnostics and biomaterials. rsc.org

In drug discovery, the synergistic use of computational, chemical, and biological methods is becoming increasingly powerful for the development of novel peptide-based drugs. nih.gov Computational tools can be used to predict the structure, stability, and binding properties of peptides, helping to guide their design and optimization. crick.ac.uk High-throughput screening platforms, such as yeast display and phage display, can be used to rapidly identify peptides with high affinity and specificity for a particular target. nih.gov

Ethical Considerations and Regulatory Frameworks in Peptide Research

The development of any new therapeutic, including peptide-based drugs, is subject to rigorous ethical and regulatory oversight. jocpr.com The paramount concern is patient safety, and all preclinical and clinical studies must be conducted to the highest ethical standards. jocpr.comnih.gov This includes obtaining informed consent from all trial participants and ensuring that the potential benefits of the research outweigh the risks. upenn.edu

The regulatory landscape for peptide drugs is complex and varies between regions, with agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) setting the standards for approval. peptidepundit.comregenerativemc.comrsc.org For synthetic peptides, manufacturers must pay close attention to the purity and impurity profile of the product, as even small amounts of contaminants can have significant biological effects. amazonaws.com The FDA has specific guidelines for the approval of generic peptide drugs, which involve demonstrating "sameness" to the reference product. journaljpri.com

A significant ethical issue in the peptide field is the online sale of peptides for "research use only," which are often of questionable quality and purity. vitalifemd.com The use of such products in humans poses serious health risks. Therefore, it is crucial that the development and use of therapeutic peptides adhere to strict regulatory and ethical guidelines to ensure their safety and efficacy.

Q & A

Q. What are the recommended synthetic protocols for incorporating Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH into peptide sequences using solid-phase synthesis?

Methodological Answer: The compound is synthesized via Fmoc solid-phase peptide synthesis (Fmoc-SPPS) . Key steps include:

  • Activation : Use symmetrical anhydrides or DIPCDI/HOBt to minimize racemization during coupling, especially critical for DL-alanine residues .
  • Coupling : Double couplings (2×30 min) with 3–4-fold molar excess of activated amino acid to ensure completeness.
  • Deprotection : Fmoc removal with 20% piperidine in DMF (v/v) for 2×5 min.
  • Cleavage : Final cleavage with 95% TFA + 2.5% H2O + 2.5% TIS to remove Trt groups from Asn and release the peptide from the resin .

Q. How does the presence of dual Trt protecting groups on asparagine influence cleavage conditions and deprotection efficiency?

Methodological Answer: The dual Trt groups on Asn increase steric bulk, requiring:

  • Extended cleavage time : 3–4 hours (vs. 1–2 hours for single Trt protection) to ensure complete deprotection.
  • Scavengers : TIS (triisopropylsilane) or EDT (ethanedithiol) in TFA to prevent carbocation-mediated side reactions .
  • Validation : Post-cleavage analysis via LC-MS or MALDI-TOF to confirm removal of Trt groups and peptide integrity .

Advanced Research Questions

Q. What analytical strategies are optimal for verifying the stereochemical integrity of DL-alanine residues in Fmoc-DL-Ala-DL-Ala-DL-Asn(Trt)(Trt)-OH during synthesis?

Methodological Answer: Racemic DL residues pose challenges in chiral resolution:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Crownpak CR-I) with 0.1% HClO4 in MeOH to separate D/L enantiomers .
  • Circular Dichroism (CD) : Compare spectra against enantiopure standards to detect racemization .
  • X-ray crystallography : Resolve crystal structures of intermediate fragments to confirm stereochemistry .

Q. How can researchers mitigate coupling inefficiencies caused by steric hindrance from adjacent DL-alanine residues?

Methodological Answer: Adjacent bulky residues reduce coupling efficiency:

  • Activation optimization : Use HBTU/HOBt or PyBOP with collidine (instead of DIEA) to enhance reactivity .
  • Microwave-assisted synthesis : Apply 30-second microwave pulses at 50°C to improve reaction kinetics .
  • Capping steps : Acetylate unreacted amines after each coupling to prevent deletion sequences .

Key Considerations for Experimental Design

  • Racemization control : Monitor pH during activation (keep <8.5) to minimize epimerization of DL residues .
  • Side-chain stability : The dual Trt groups on Asn may require low-temperature storage (4°C) to prevent premature deprotection .
  • Purification challenges : Use reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients to resolve diastereomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.